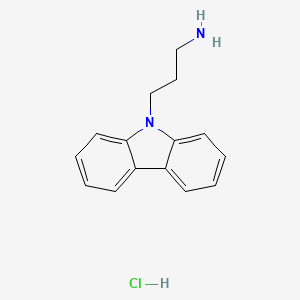

![molecular formula C7H6ClN3 B1393019 [(6-Chloropyridin-3-yl)methyl]cyanamide CAS No. 491593-46-5](/img/structure/B1393019.png)

[(6-Chloropyridin-3-yl)methyl]cyanamide

Overview

Description

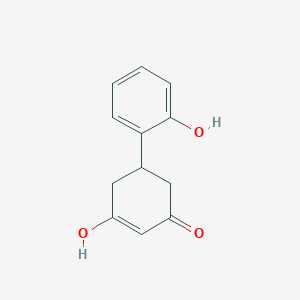

“[(6-Chloropyridin-3-yl)methyl]cyanamide” is a chemical compound . It is also known as CCMA or N-(6-chloropyridin-3-yl)methyl)carbodiimide. The molecular formula is C7H6ClN3 and the molecular weight is 167.59 g/mol .

Synthesis Analysis

The synthesis of “this compound” involves several steps . In one method, cyanogen bromide is dissolved in anhydrous chloroform, and a solution of 2-chloro-5-aminomethylpyridine is added dropwise. The mixture is stirred at 0° C for 1 hour. The reaction mixture is then filtered, and water is added for liquid-liquid extraction. The chloroform phase is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The concentrate is purified by silica gel column chromatography, yielding the target compound .Molecular Structure Analysis

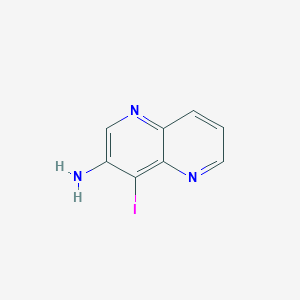

The molecular structure of “this compound” consists of a pyridine ring with a chlorine atom at the 6th position and a cyanamide group attached to the 3rd position via a methylene bridge .Scientific Research Applications

Synthesis of Pyrimidine Derivatives :

- Mazik and Zieliński (1996) demonstrated the use of similar compounds in the synthesis of pyrimidine derivatives, which are significant in medicinal chemistry (Mazik & Zieliński, 1996).

Development of Insecticidal Compounds :

- A study by Samaritoni et al. (2003) explored the synthesis and insecticidal activity of dihydropiperazine neonicotinoid compounds, including derivatives of [(6-Chloropyridin-3-yl)methyl]cyanamide. Their research contributes to understanding the insecticidal potential of such compounds (Samaritoni et al., 2003).

Synthesis of Triazolo-Pyrimidin-Imine Derivatives :

- Chen and Shi (2008, 2009) synthesized a series of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines, starting from similar chloropyridines. These compounds showed moderate to weak fungicidal and insecticidal activities, highlighting their potential use in agricultural chemistry (Chen & Shi, 2008), (Chen & Shi, 2009).

Synthesis of Triazolothiadiazines and Triazolothiadiazoles :

- Holla et al. (2006) reported the synthesis of triazolothiadiazines and triazolothiadiazoles containing 6‐Chloropyridin‐3‐yl methyl moiety, which were evaluated for their antibacterial and insecticidal activities (Holla et al., 2006).

Development of Nicotinic Acid Derivatives :

- Patel and Shaikh (2010) developed nicotinic acid derivatives using 2-chloropyridine-3-carboxylic acid. These compounds were tested for antimicrobial properties, underlining their relevance in the development of new therapeutic agents (Patel & Shaikh, 2010).

Photochemical Studies :

- Research by Schippers and Schwack (2008) on the photochemical behavior of neonicotinoid insecticides included the study of compounds like 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-imine, providing insights into their environmental fate and stability (Schippers & Schwack, 2008).

Mechanism of Action

Target of Action

The primary target of [(6-Chloropyridin-3-yl)methyl]cyanamide is the insect’s nervous system . More specifically, it stimulates the nicotinic acetylcholine receptors , which play a crucial role in the transmission of nerve impulses.

Mode of Action

The mode of action of this compound involves the disruption of the insect’s nervous system . This disruption occurs as the compound stimulates the nicotinic acetylcholine receptors , leading to an overstimulation of the nerve cells, which eventually results in the paralysis and death of the insect.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the transmission of nerve impulses . The overstimulation of the nicotinic acetylcholine receptors disrupts these pathways, leading to a breakdown in the communication between nerve cells. The downstream effects of this disruption include paralysis and death in insects.

Result of Action

The result of this compound’s action is the disruption of the insect’s nervous system, leading to paralysis and death . This occurs at the molecular and cellular level, with the compound causing an overstimulation of the nicotinic acetylcholine receptors and a subsequent breakdown in the transmission of nerve impulses.

Biochemical Analysis

Biochemical Properties

[(6-Chloropyridin-3-yl)methyl]cyanamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby affecting the overall biochemical pathways . The nature of these interactions is often characterized by the formation of stable complexes between the compound and the target biomolecules, leading to changes in their structural conformation and activity.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can alter the expression levels of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound can impact cell signaling by interacting with key signaling molecules, thereby affecting downstream cellular responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, allowing for sustained biochemical activity. Over extended periods, the compound may undergo degradation, leading to a reduction in its efficacy and potential changes in its biological effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These threshold effects highlight the importance of dosage optimization in experimental studies to achieve the desired outcomes while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors . The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For instance, this compound may inhibit enzymes involved in the synthesis or degradation of certain metabolites, thereby affecting the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity . The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in target tissues. These interactions can influence the localization and concentration of this compound, thereby affecting its overall efficacy and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are essential for its activity and function . The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This subcellular localization can influence the compound’s interactions with biomolecules and its overall biochemical effects, highlighting the importance of understanding its intracellular distribution.

properties

IUPAC Name |

(6-chloropyridin-3-yl)methylcyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-7-2-1-6(4-11-7)3-10-5-9/h1-2,4,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEAKGRUQYCVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CNC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679889 | |

| Record name | [(6-Chloropyridin-3-yl)methyl]cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

491593-46-5 | |

| Record name | [(6-Chloropyridin-3-yl)methyl]cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine](/img/structure/B1392941.png)

![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol](/img/structure/B1392953.png)

![2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B1392954.png)

![2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B1392955.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol](/img/structure/B1392957.png)